molecular formula C13H17NO2S B1462288 (2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1158131-27-1

(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B1462288
CAS RN: 1158131-27-1
M. Wt: 251.35 g/mol
InChI Key: NDVUSHQBXUIORJ-AATRIKPKSA-N
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Description

(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, commonly known as 2E-HMPT, is a heterocyclic compound that has been studied extensively in recent years. It is a small molecule that has been found to have a wide range of applications in scientific research, including its use as a synthetic intermediate in the preparation of various drugs and as an inhibitor of enzymes involved in cell metabolism.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study presented the synthesis and crystal structures of four novel thiophene/phenyl-piperidine hybrid chalcones, closely related to the compound . These compounds were prepared via the reaction of 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones in alkaline media. The piperidine rings in these structures adopt chair conformations, and the thiophene rings are planar. Non-classical hydrogen bonding interactions were observed, linking molecules into chains extended along specific axes (M. Parvez et al., 2014).

Pharmacological Properties and Applications

  • The pharmacological characterization of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including various piperidine derivatives, was described. These compounds show diverse pharmacological properties, which suggest their potential application in designing drugs targeting specific receptors (R. Vardanyan, 2018).

Biological Activities

  • A study on the antiplatelet activities of newly synthesized derivatives of piperlongumine, which shares structural similarities with the compound of interest, highlighted the potential of these compounds in inhibiting platelet aggregation. This suggests a promising avenue for research into antiplatelet agents (Byeoung-Soo Park et al., 2008).
  • In another investigation, the synthesis and antimicrobial activity of novel (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones were examined, revealing good antibacterial activity against certain strains. This highlights the compound's relevance in developing new antimicrobial agents (D. Ashok et al., 2014).

Conformational and Molecular Dynamics Studies

  • Conformational analysis and molecular docking studies have also been performed on derivatives of piperidin-1-yl prop-2-en-1-one, showing their potential anti-leishmanic activity and providing insight into their molecular interactions with biological targets. Such studies are crucial for understanding the mechanism of action and optimizing the biological activity of these compounds (C. Y. Panicker et al., 2015).

properties

IUPAC Name

(E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-10-11-3-1-7-14(9-11)13(16)6-5-12-4-2-8-17-12/h2,4-6,8,11,15H,1,3,7,9-10H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVUSHQBXUIORJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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